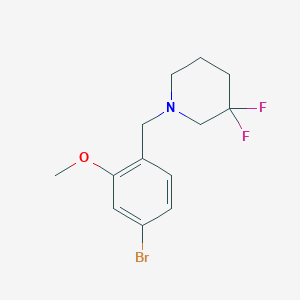
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-piperidine is a useful research compound. Its molecular formula is C13H16BrF2NO and its molecular weight is 320.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Bromo-2-methoxy-benzyl)-3,3-difluoro-piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated methoxy-benzyl group and difluoro groups at the 3-position. Its structural characteristics suggest potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit their biological activity through several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit various kinases, leading to apoptotic cell death in tumor cells. The position and nature of substituents on the aromatic rings significantly influence their biological activity .
- Antiproliferative Effects : The presence of halogen and methoxy groups enhances the antiproliferative effects against different cancer cell lines. Studies have indicated that modifications at specific positions can either enhance or reduce cytotoxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds similar to this compound. The results demonstrated significant cytotoxic effects on several human tumor cell lines at nanomolar concentrations. The structure-activity relationship (SAR) highlighted that specific substitutions on the aromatic rings were critical for enhancing biological activity .
Study 2: Antiparasitic Properties
Another study focused on the antiparasitic effects of related compounds against Trypanosoma brucei. The lead compound exhibited potent growth inhibition in vitro, suggesting potential for development as a therapeutic agent for African sleeping sickness. The research emphasized the importance of optimizing pharmacokinetic properties to improve efficacy in vivo .
Properties
IUPAC Name |
1-[(4-bromo-2-methoxyphenyl)methyl]-3,3-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2NO/c1-18-12-7-11(14)4-3-10(12)8-17-6-2-5-13(15,16)9-17/h3-4,7H,2,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNOJUDRKQYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN2CCCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














